molecular formula C6H11NO3 B13250532 2-Amino-4-oxohexanoic acid

2-Amino-4-oxohexanoic acid

Cat. No.: B13250532
M. Wt: 145.16 g/mol
InChI Key: ZURAMQLBGKXPOZ-UHFFFAOYSA-N
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Description

2-Amino-4-oxohexanoic acid: is an organic compound with the molecular formula C6H11NO3 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxohexanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxohexanoic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-amino-4-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)

InChI Key

ZURAMQLBGKXPOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C(=O)O)N

Origin of Product

United States

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